
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate is a chemical compound with the molecular formula C8H13F2NO2 It is characterized by the presence of a cyclohexane ring substituted with amino and carboxylate groups, along with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms at the 3,3-positions of the cyclohexane ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Amination: Introduction of the amino group at the 4-position through nucleophilic substitution reactions.
Esterification: Conversion of the carboxylic acid group to its methyl ester form using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic resistance.
Comparison with Similar Compounds
Similar Compounds
Methyl trans-4-amino-3-fluorocyclohexane-1-carboxylate: Similar structure with one fluorine atom.
Methyl trans-4-amino-3,3-dichlorocyclohexane-1-carboxylate: Similar structure with chlorine atoms instead of fluorine.
Methyl trans-4-amino-3,3-dibromocyclohexane-1-carboxylate: Similar structure with bromine atoms instead of fluorine.
Uniqueness
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These include increased stability, resistance to metabolic degradation, and potential for enhanced biological activity compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
methyl (1R,4R)-4-amino-3,3-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-13-7(12)5-2-3-6(11)8(9,10)4-5/h5-6H,2-4,11H2,1H3/t5-,6-/m1/s1 |
InChI Key |
PMYSWJYBAWXQEL-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C(C1)(F)F)N |
Canonical SMILES |
COC(=O)C1CCC(C(C1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


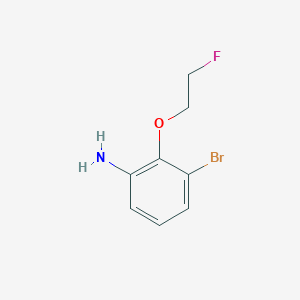
![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)
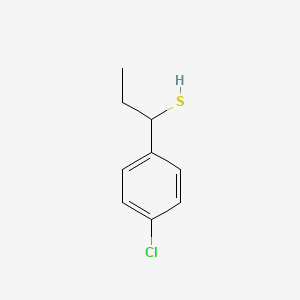
![1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B15238824.png)
![5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B15238832.png)
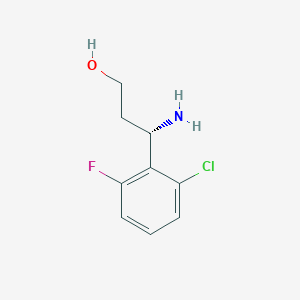
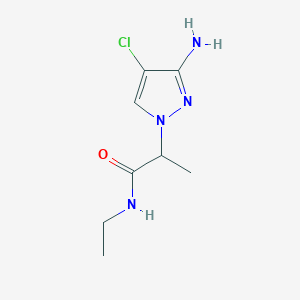
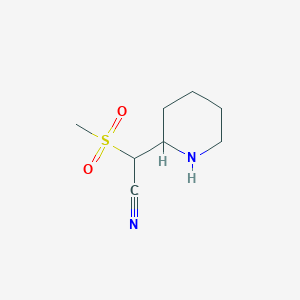
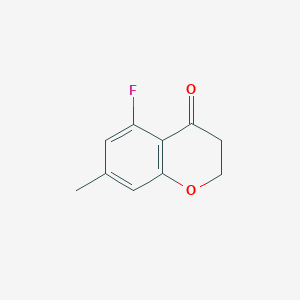
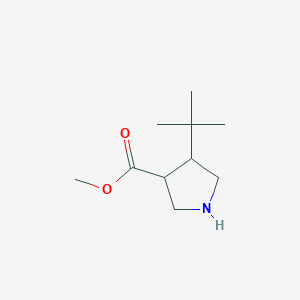
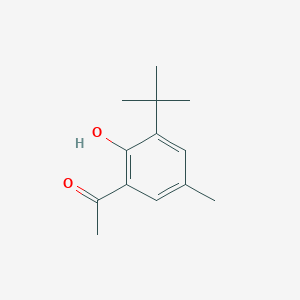
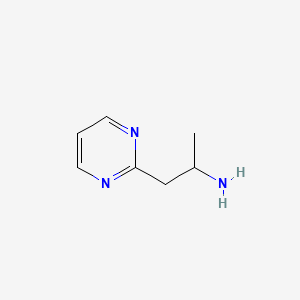
![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
